molecular formula C20H18O5 B191339 Glyceollin CAS No. 57103-57-8

Glyceollin

Cat. No.: B191339
CAS No.: 57103-57-8
M. Wt: 338.4 g/mol
InChI Key: YIFYYPKWOQSCRI-AZUAARDMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Glyceollin I, also known as rac-glyceollin i, belongs to the class of organic compounds known as pterocarpans. These are benzo-pyrano-furano-benzene compounds, containing the 6H-[1]benzofuro[3, 2-c]chromene skeleton. They are derivatives of isoflavonoids. This compound I is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound i is primarily located in the membrane (predicted from logP). Outside of the human body, this compound i can be found in pulses and soy bean. This makes this compound i a potential biomarker for the consumption of these food products.

Properties

CAS No.

57103-57-8

Molecular Formula

C20H18O5

Molecular Weight

338.4 g/mol

IUPAC Name

(2S,10S)-17,17-dimethyl-3,12,18-trioxapentacyclo[11.8.0.02,10.04,9.014,19]henicosa-1(13),4(9),5,7,14(19),15,20-heptaene-6,10-diol

InChI

InChI=1S/C20H18O5/c1-19(2)8-7-12-15(25-19)6-4-13-17(12)23-10-20(22)14-5-3-11(21)9-16(14)24-18(13)20/h3-9,18,21-22H,10H2,1-2H3/t18-,20+/m0/s1

InChI Key

YIFYYPKWOQSCRI-AZUAARDMSA-N

SMILES

CC1(C=CC2=C(O1)C=CC3=C2OCC4(C3OC5=C4C=CC(=C5)O)O)C

Isomeric SMILES

CC1(C=CC2=C(O1)C=CC3=C2OC[C@@]4([C@H]3OC5=C4C=CC(=C5)O)O)C

Canonical SMILES

CC1(C=CC2=C(O1)C=CC3=C2OCC4(C3OC5=C4C=CC(=C5)O)O)C

Key on ui other cas no.

66241-09-6
57103-57-8

Pictograms

Environmental Hazard

Synonyms

glyceollin
glyceollin I

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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